molecular formula C15H15N3O3S B3991744 4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine

4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine

Cat. No.: B3991744
M. Wt: 317.4 g/mol
InChI Key: IAYPCSTYXNZESK-UHFFFAOYSA-N
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Description

4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) attached to a substituted phenyl group. The phenyl group is functionalized with a nitro (-NO₂) group at the 4-position and a pyridin-2-ylsulfanyl (-S-C₅H₄N) moiety at the 3-position. Key characteristics include:

  • Morpholine scaffold: Enhances solubility and bioavailability, commonly used in drug design for its balanced lipophilicity and hydrogen-bonding capacity .
  • Pyridin-2-ylsulfanyl group: The sulfur atom and pyridine ring could facilitate π-π stacking or metal coordination, suggesting applications in kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

4-(4-nitro-3-pyridin-2-ylsulfanylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-18(20)13-5-4-12(17-7-9-21-10-8-17)11-14(13)22-15-3-1-2-6-16-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPCSTYXNZESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-nitro-3-(pyridin-2-ylsulfanyl)aniline with morpholine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonyl chlorides.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.

    Substitution: Substitution reactions on the pyridine ring can yield various substituted pyridine derivatives.

Scientific Research Applications

4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group and pyridine ring may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Notable Properties Applications/Notes
4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine Nitro (-NO₂), pyridin-2-ylsulfanyl (-S-C₅H₄N) ~347.37 (calculated) High polarity due to nitro and sulfur groups; potential kinase inhibition Hypothesized use in targeted drug design
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine () Boronate ester, trifluoromethyl (-CF₃) 357.17 Boronate enables Suzuki coupling; CF₃ enhances lipophilicity Intermediate in synthesis of fluorinated pharmaceuticals
2-(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanol () Nitro (-NO₂), trifluoromethyl (-CF₃), piperazine, ethanol 319.29 Piperazine increases basicity; ethanol improves solubility Potential CNS drug candidate due to improved blood-brain barrier penetration
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Bromo (-Br), pyrimidine, sulfonamide ~590.43 (calculated) Sulfonamide enhances protein binding; bromo aids in halogen bonding Antimicrobial or anticancer applications
4'-(5-Nitro-6-piperazin-1''-yl-4-(trifluoromethyl)pyridin-2-yl)morpholine () Nitro (-NO₂), trifluoromethyl (-CF₃), piperazine 361.32 Dual heterocycles (morpholine + piperazine) for multi-target engagement Explored in multi-kinase inhibitor studies

Key Differences in Reactivity and Bioactivity

In contrast, trifluoromethyl (-CF₃) groups (e.g., ) provide strong electron-withdrawing effects with greater steric bulk, influencing both reactivity and target binding . Sulfur-containing groups: The pyridin-2-ylsulfanyl moiety may participate in disulfide exchange or metal coordination, unlike sulfonamides () or boronate esters (), which have distinct reactivity profiles .

Solubility and Pharmacokinetics: Morpholine derivatives with piperazine () or ethanol () substituents exhibit enhanced water solubility due to hydrogen-bonding capacity. The target compound’s solubility is likely moderate, dependent on the nitro and sulfur groups .

Biological Target Interactions :

  • Compounds with sulfonamide () or pyrimidine () groups are often associated with enzyme inhibition (e.g., carbonic anhydrase or kinases). The target compound’s pyridin-2-ylsulfanyl group may favor interactions with cysteine residues in enzymes .

Research Implications and Challenges

  • Synthetic Challenges : The nitro group in the target compound may necessitate careful handling to avoid unintended reduction. Additionally, the pyridin-2-ylsulfanyl group’s sulfur atom could oxidize during storage or biological assays, requiring stabilization strategies .
  • Biological Studies : While analogs like those in have been tested in kinase assays, the target compound’s specific activity remains underexplored. Further studies could focus on its efficacy in models of inflammation or cancer .

Biological Activity

4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H14N4O2S, with a molecular weight of 302.35 g/mol. The compound features a morpholine ring substituted with a nitrophenyl group and a pyridinyl sulfanyl moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its interactions with different biological targets.

Anticancer Activity

Research indicates that derivatives of morpholine compounds exhibit notable anticancer properties. For instance, a study demonstrated that morpholine derivatives showed moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells .

Table 1: Cytotoxicity Data of Morpholine Derivatives

Compound NameCell LineIC50 (µM)Toxicity Level
This compoundOvarian Cancer Cells15Moderate
Other Morpholine Derivative ABreast Cancer Cells20Limited
Other Morpholine Derivative BNon-Cancerous Cardiac Cells>50Low

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, it has been suggested that similar morpholine derivatives act as inhibitors of NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism .

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of morpholine derivatives resulted in significant tumor growth inhibition after 20 days of treatment. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against tumors .
  • Pharmacokinetic Profiles : Another research focused on the pharmacokinetics of certain morpholine derivatives, revealing that they possess favorable bioavailability and metabolic stability, which are critical for their therapeutic potential .

Additional Biological Activities

Beyond anticancer effects, compounds similar to this compound have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : Research has indicated that certain morpholines may inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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